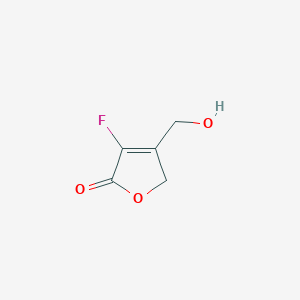![molecular formula C7H13BF3KO B13482171 Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide](/img/structure/B13482171.png)
Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide is a chemical compound with the molecular formula C6H10BF3KO
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide typically involves the reaction of a boron-containing precursor with a potassium salt under controlled conditions. One common method involves the reaction of potassium fluoride with a boron trifluoride etherate complex in the presence of an oxan-4-yl ethyl group. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is subjected to rigorous quality control measures to ensure its purity and stability .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides or other boron-containing compounds.
Substitution: The trifluoro group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of organometallic reagents, such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions include boronic acids, borate esters, borohydrides, and various substituted boron compounds. These products have diverse applications in organic synthesis and materials science .
Applications De Recherche Scientifique
Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can coordinate with electron-rich species, such as nucleophiles, to form stable boron-nitrogen or boron-oxygen bonds. This property is exploited in various chemical reactions and applications, such as catalysis and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium trifluoro(oxan-2-yl)boranuide: Similar in structure but with the oxan group at a different position.
Potassium trifluoro(oxan-4-ylmethoxymethyl)boranuide: Contains an additional methoxymethyl group.
Potassium trifluoro[(oxan-2-yl)methyl]boranuide: Similar structure with a different substitution pattern.
Uniqueness
Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where precise control over reactivity and stability is required .
Propriétés
Formule moléculaire |
C7H13BF3KO |
|---|---|
Poids moléculaire |
220.08 g/mol |
Nom IUPAC |
potassium;trifluoro-[2-(oxan-4-yl)ethyl]boranuide |
InChI |
InChI=1S/C7H13BF3O.K/c9-8(10,11)4-1-7-2-5-12-6-3-7;/h7H,1-6H2;/q-1;+1 |
Clé InChI |
SSNLZPSNLUDBNZ-UHFFFAOYSA-N |
SMILES canonique |
[B-](CCC1CCOCC1)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride](/img/structure/B13482093.png)
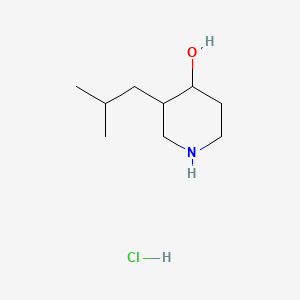


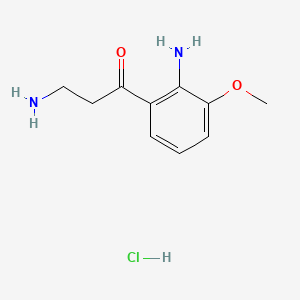

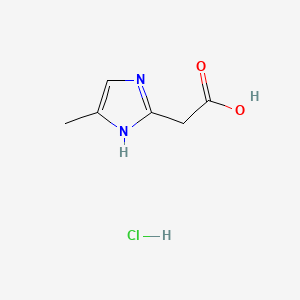
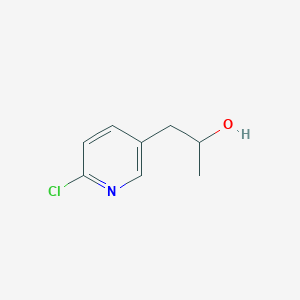
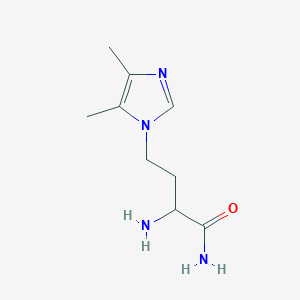
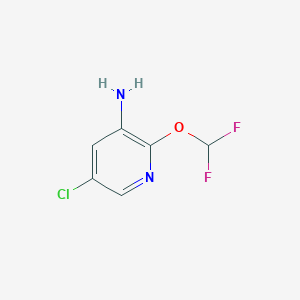
![L-Proline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycylglycyl-](/img/structure/B13482155.png)
![(1R,2S,5R,6S)-8-oxatricyclo[4.3.0.0,2,5]nonane-7,9-dione](/img/structure/B13482167.png)
